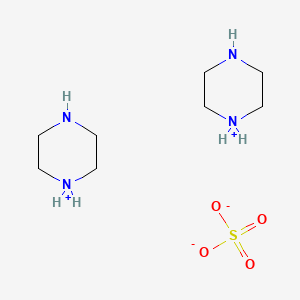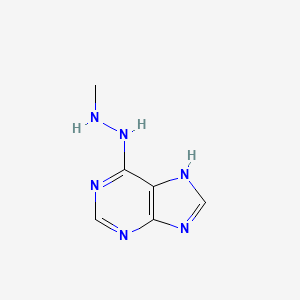
2,4,6-Undecatriene, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Undecatriene, 2-methyl- is an organic compound characterized by its unique structure, which includes three double bonds and a methyl group attached to the second carbon. This compound is part of the triene family, known for their conjugated systems that provide interesting chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Undecatriene, 2-methyl- typically involves the use of starting materials such as alkenes and alkynes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-Undecatriene, 2-methyl- may involve catalytic processes such as the Heck reaction or the Suzuki-Miyaura coupling. These methods utilize palladium catalysts and are known for their efficiency in forming carbon-carbon bonds. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Undecatriene, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine, often in the presence of UV light or radical initiators like benzoyl peroxide.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes.
Applications De Recherche Scientifique
2,4,6-Undecatriene, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Diels-Alder cycloaddition.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances and flavors due to its unique odor profile.
Mécanisme D'action
The mechanism by which 2,4,6-Undecatriene, 2-methyl- exerts its effects involves interactions with various molecular targets. The conjugated double bonds allow it to participate in electron transfer reactions, making it a potential candidate for redox reactions. The methyl group can influence the compound’s reactivity by providing steric hindrance and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Undecatriene: Similar in structure but lacks the methyl group, leading to different reactivity and properties.
2,4,6-Undecatrienal: Contains an aldehyde group, making it more reactive in nucleophilic addition reactions.
Uniqueness
2,4,6-Undecatriene, 2-methyl- is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its chemical behavior and potential applications. The compound’s structure allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
73398-99-9 |
|---|---|
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
(4E,6E)-2-methylundeca-2,4,6-triene |
InChI |
InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h7-11H,4-6H2,1-3H3/b8-7+,10-9+ |
Clé InChI |
UIIGNQXUZIMYKD-XBLVEGMJSA-N |
SMILES isomérique |
CCCC/C=C/C=C/C=C(C)C |
SMILES canonique |
CCCCC=CC=CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


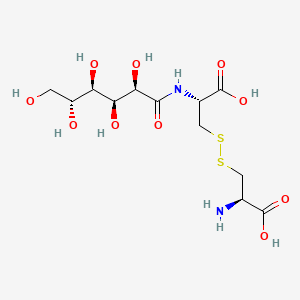
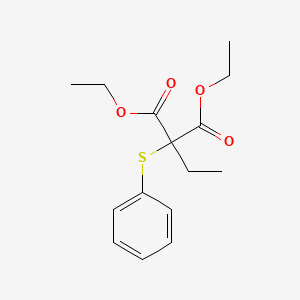
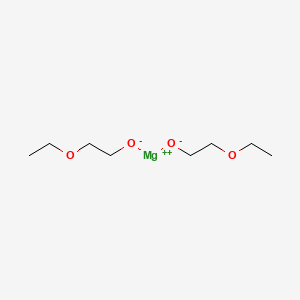

![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)

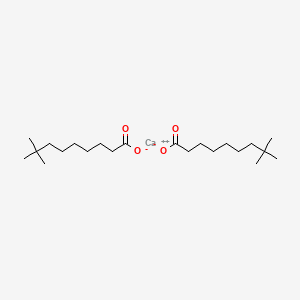


![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)


